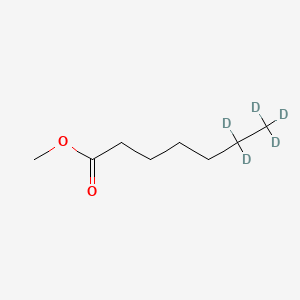

Methyl heptanoate-6,6,7,7,7-D5

CAS No.:

Cat. No.: VC18541539

Molecular Formula: C8H16O2

Molecular Weight: 149.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16O2 |

|---|---|

| Molecular Weight | 149.24 g/mol |

| IUPAC Name | methyl 6,6,7,7,7-pentadeuterioheptanoate |

| Standard InChI | InChI=1S/C8H16O2/c1-3-4-5-6-7-8(9)10-2/h3-7H2,1-2H3/i1D3,3D2 |

| Standard InChI Key | XNCNNDVCAUWAIT-WNWXXORZSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])CCCCC(=O)OC |

| Canonical SMILES | CCCCCCC(=O)OC |

Introduction

Chemical Structure and Isotopic Characteristics

Molecular Architecture

Methyl heptanoate-6,6,7,7,7-D5 retains the core structure of its non-deuterated counterpart, methyl heptanoate (), but incorporates five deuterium atoms at specific positions. The IUPAC name, methyl 6,6,7,7,7-pentadeuterioheptanoate, reflects this substitution pattern . Key structural identifiers include:

The deuteration occurs exclusively on the terminal methyl group and adjacent carbons, minimizing isotopic interference with the ester functional group (), which remains unaltered. This selective labeling ensures compatibility with fragmentation patterns in MS, where the deuterated moiety provides distinct mass shifts for accurate quantification .

Physicochemical Properties

Deuteration subtly alters physical properties compared to non-deuterated methyl heptanoate:

| Property | Methyl Heptanoate-6,6,7,7,7-D5 | Methyl Heptanoate (Non-Deuterated) |

|---|---|---|

| Molecular Weight (g/mol) | 149.24 | 144.21 |

| Boiling Point (°C) | ~173–175 | ~173–175 |

| Density (g/cm³) | ~0.88 | ~0.88 |

The minimal differences in boiling point and density underscore that deuterium’s isotopic effect primarily manifests in analytical contexts rather than bulk physical behavior .

Synthesis and Preparation

Synthetic Pathways

The synthesis of methyl heptanoate-6,6,7,7,7-D5 involves two sequential steps: esterification and deuteration.

-

Esterification: Heptanoic acid reacts with methanol under acid catalysis (e.g., ) to yield methyl heptanoate:

This step typically achieves >95% conversion under reflux conditions .

-

Deuteration: The non-deuterated ester undergoes hydrogen-deuterium exchange at the 6th and 7th carbons using deuterated reagents (e.g., ) in the presence of transition metal catalysts like palladium or platinum . Isotopic purity (>99 atom % D) is achieved through iterative purification via fractional distillation or preparative chromatography .

Quality Control

Suppliers such as LGC Standards enforce stringent specifications:

-

Chemical Purity: ≥98% (verified by gas chromatography)

These metrics ensure reliability in quantitative applications, where even minor impurities could skew results .

Analytical Applications

Mass Spectrometry

In MS-based workflows, methyl heptanoate-6,6,7,7,7-D5 serves as an internal standard to correct for matrix effects and instrument variability. For example, in food flavor analysis, it co-elutes with non-deuterated methyl heptanoate but produces a distinct mass-to-charge () signal (e.g., 149 vs. 144) . This mass shift enables precise quantification via isotopic dilution, with reported accuracies of ±2% in complex matrices like wine and dairy products .

Nuclear Magnetic Resonance Spectroscopy

In -NMR, the compound’s deuterium atoms provide a non-invasive probe for studying lipid metabolism. For instance, its incorporation into cell membranes can track phospholipid turnover rates without perturbing native biochemical pathways .

Comparative Analysis with Non-Deuterated Methyl Heptanoate

While structurally analogous, the deuterated variant exhibits key functional differences:

| Aspect | Methyl Heptanoate-6,6,7,7,7-D5 | Methyl Heptanoate |

|---|---|---|

| Quantitative Use | Internal standard in MS/NMR | Analyte |

| Metabolic Fate | Altered kinetics in vivo | Standard metabolism |

| Cost | ~10× higher | Low |

These distinctions underscore its specialized role in modern analytical workflows .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume